Ammonium methyl phosphonate

Description

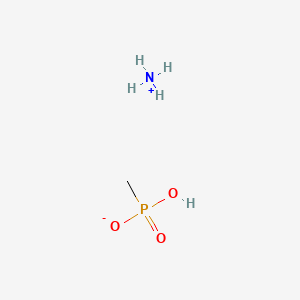

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34255-87-3 |

|---|---|

Molecular Formula |

CH5O3P.H3N CH8NO3P |

Molecular Weight |

113.05 g/mol |

IUPAC Name |

azanium;hydroxy(methyl)phosphinate |

InChI |

InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3 |

InChI Key |

COIVORYDLGWALF-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Ammonium Methyl Phosphonate Analogues

Direct Synthesis Pathways to Ammonium (B1175870) Methyl Phosphonate (B1237965)

The most direct route to ammonium methyl phosphonate involves the straightforward neutralization reaction between methylphosphonic acid and ammonia (B1221849). This method leverages the acidic nature of the phosphonic acid group and the basicity of ammonia to form the corresponding ammonium salt.

Reaction of Methylphosphonic Acid with Ammonia

The synthesis of this compound via this pathway is an acid-base reaction. Methylphosphonic acid, which possesses two acidic protons on the phosphonate group, reacts with ammonia. The reaction typically proceeds by dissolving methylphosphonic acid in a suitable solvent, followed by the addition of an aqueous or gaseous ammonia source. The ammonia molecule, acting as a Brønsted-Lowry base, accepts a proton from the methylphosphonic acid, resulting in the formation of the ammonium cation (NH₄⁺) and the methyl phosphonate anion. The stoichiometry of the reaction can be controlled to produce the monoammonium or diammonium salt.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the direct synthesis of this compound are contingent upon several key reaction parameters. Optimization of these conditions is crucial for achieving high purity and maximizing output. Critical factors include temperature, solvent selection, pH control, and reactant stoichiometry.

Control of temperature is essential to manage the exothermic nature of the neutralization reaction and to prevent potential degradation of the product. The choice of solvent influences the solubility of both the reactants and the final salt product, which can facilitate purification through precipitation. Precise control of pH is necessary to ensure the desired level of protonation on the methyl phosphonate anion. Furthermore, adjusting the molar ratio of ammonia to methylphosphonic acid allows for the selective formation of either the mono- or di-ammonium salt.

Table 1: Optimization Parameters for this compound Synthesis

| Parameter | Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | Low to ambient (e.g., 0-25 °C) | Minimizes potential side reactions and thermal degradation of the product. |

| Solvent | Aqueous media or polar organic solvents (e.g., Ethanol) | Affects reactant solubility and can facilitate product isolation via crystallization. |

| pH Control | Monitored addition of ammonia | Ensures the formation of the desired salt form (mono- or di-ammonium) and prevents excess basicity. |

| Stoichiometry | 1:1 or 1:2 molar ratio (Acid:Base) | A 1:1 ratio favors the monoammonium salt, while a 1:2 ratio favors the diammonium salt. |

Advanced Synthesis of Organophosphonate Precursors and Derivatives

The synthesis of analogues and precursors of this compound, particularly α-aminophosphonates, often employs more complex and versatile methodologies. These advanced strategies provide access to a wide array of structurally diverse organophosphonate derivatives.

Kabachnik-Fields Reaction and Its Catalytic Variants for Aminophosphonates

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. wikipedia.org It is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgnih.gov The reaction mechanism can proceed through two primary pathways: one involving the initial formation of an imine followed by nucleophilic addition of the phosphite, or another involving the formation of an α-hydroxyphosphonate intermediate. nih.gov

A wide range of catalysts has been developed to improve the efficiency and selectivity of the Kabachnik-Fields reaction. Lewis acids such as zinc chloride (ZnCl₂), magnesium perchlorate (B79767) (Mg(ClO₄)₂), nickel chloride (NiCl₂), and various metal triflates are effective in promoting the reaction, often under mild conditions. mdpi.com These catalysts activate the carbonyl group, facilitating either the formation of the imine or the addition of the phosphite. mdpi.com Nanostructured catalysts, such as N-doped TiO₂, have also been shown to be highly active and reusable. rsc.org

Table 2: Catalytic Variants of the Kabachnik-Fields Reaction

| Catalyst | Carbonyl Compound | Amine | Solvent | Yield (%) |

|---|---|---|---|---|

| Mg(ClO₄)₂ | Benzaldehyde | Uracil derivative | Acetonitrile | Good to Excellent |

| NiCl₂ | Substituted Benzaldehydes | Aniline derivatives | Not specified | High (similar to NbCl₅) |

| NbCl₅ | Substituted Benzaldehydes | Aniline derivatives | Not specified | High (similar to NiCl₂) |

| CeCl₃ / CeO₂ | Substituted Benzaldehydes | Aniline derivatives | Solvent-free | 87-95 |

| N-doped TiO₂ | Benzaldehyde | Aniline | Solvent-free (MW) | 95 |

| Zirconium Complex | Aromatic & Aliphatic Aldehydes | Substituted Anilines | Not specified | up to 96 |

Microwave-Assisted and Solvent-Free Synthesis Approaches

In line with the principles of green chemistry, microwave-assisted and solvent-free approaches to the Kabachnik-Fields reaction have been developed. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while providing excellent product yields. researchgate.net This technique offers a significant advantage over conventional heating methods by providing rapid and uniform heating. researchgate.net

Performing the reaction under solvent-free conditions further enhances its environmental friendliness by eliminating the need for potentially hazardous organic solvents. nih.govresearchgate.net The combination of microwave assistance with solvent-free and catalyst-free conditions represents a highly efficient and sustainable method for the synthesis of α-aminophosphonates. researchgate.netsemanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reactants | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | Aldehyde, Amine, Diethyl Phosphite | Several hours | Variable, often lower |

| Microwave-Assisted | Aldehyde, Amine, Diethyl Phosphite | 5-20 minutes | High to excellent (often >90%) |

| MW (Solvent-Free) | Benzaldehyde, Aniline, Diethyl Phosphite | 20 minutes | 91 |

Functionalization and Derivatization of Phosphonate Esters

Phosphonate esters, common intermediates in organophosphorus chemistry, are versatile precursors that can be subjected to various functionalization and derivatization reactions to yield a diverse range of compounds. Key transformations include hydrolysis, alkylation, and the formation of quaternary ammonium salts.

Hydrolysis of dialkyl phosphonate esters is a fundamental method for preparing the corresponding phosphonic acids. This transformation can be achieved under acidic conditions, typically using concentrated hydrochloric acid (HCl) at reflux, or through methods like the McKenna reaction, which employs bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org

The Michaelis-Arbuzov reaction is a powerful method for forming carbon-phosphorus bonds, converting trialkyl phosphites into phosphonate esters upon reaction with an alkyl halide. wikipedia.org This reaction is pivotal for introducing the phosphonate moiety onto various organic scaffolds.

Furthermore, aminophosphonates can be derivatized through quaternization. The reaction of the amino group with an alkylating agent, such as dimethyl sulfate (B86663), under basic conditions leads to the formation of N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts, which are a class of quaternary ammonium compounds. rsc.org

Table 4: Functionalization Strategies for Phosphonate Derivatives

| Reaction | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Acid Hydrolysis | Dialkyl Phosphonate Ester | Concentrated HCl, Reflux | Phosphonic Acid |

| McKenna Reaction | Dialkyl Phosphonate Ester | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (MeOH) | Phosphonic Acid | | Michaelis-Arbuzov Reaction | Trialkyl Phosphite | Alkyl Halide (R-X) | Dialkyl Alkylphosphonate | | Quaternization | 1-Aminoalkylphosphonic Acid | Dimethyl Sulfate (Me₂SO₄), Base | Quaternary Ammonium Salt |

Quaternization Reactions in the Formation of Ammonium Phosphonate Structures

Quaternization is a chemical process that involves the alkylation of a tertiary amine to form a quaternary ammonium cation. This reaction, often a variation of the Menshutkin reaction, is a fundamental method for creating quaternary ammonium compounds, which have a wide array of applications. In the context of organophosphorus chemistry, this process is adapted to synthesize N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts.

The synthesis of these specialized phosphonate structures can be challenging. For instance, early attempts to quaternize (1-amino-1-methylethyl)phosphonic acid with methyl iodide in a sealed tube at high temperatures did not yield the desired product, instead leading to decomposition. rsc.org However, more recent and effective protocols have been developed.

The general synthesis approach for long-chain substituted phosphonic acid quaternary ammonium compounds often follows a three-step sequence:

Arbuzov Reaction: To form the phosphonate ester.

Quaternization: The reaction between a tertiary amine and an alkyl halide (Menshutkin reaction).

Dealkylation: Bis-dealkylation of the resulting quaternary ammonium phosphonate esters to yield the final product. rsc.org

Common quaternizing agents used in these reactions include alkyl halides (e.g., methyl iodide, butyl bromide), aralkyl halides, and dialkyl sulfates (e.g., dimethyl sulfate). rsc.orggoogle.com The choice of agent and reaction conditions is critical to prevent decomposition and achieve good yields. rsc.org

| Starting Aminophosphonic Acid | Alkylating Agent | Conditions | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| (Aminomethyl)phosphonic acid | Me₂SO₄ | 1. K₂CO₃, H₂O/MeOH; 2. 4M HCl, 100°C, 4h | (Phosphonomethyl)trimethylammonium | 88% | rsc.org |

| (1-Aminoethyl)phosphonic acid | Me₂SO₄ | 1. K₂CO₃, H₂O/MeOH; 2. 4M HCl, 100°C, 4h | N,N,N-Trimethyl-N-(1-phosphonoethyl)ammonium | 85% | rsc.org |

| (1-Amino-2-methylpropyl)phosphonic acid | Me₂SO₄ | 1. K₂CO₃, H₂O/MeOH; 2. 4M HCl, 100°C, 4h | N,N,N-Trimethyl-N-(1-phosphono-2-methylpropyl)ammonium | 76% | rsc.org |

| (1-Amino-2-phenylethyl)phosphonic acid | Me₂SO₄ | 1. K₂CO₃, H₂O/MeOH; 2. 4M HCl, 100°C, 4h | N,N,N-Trimethyl-N-(1-phosphono-2-phenylethyl)ammonium | 72% | rsc.org |

Design and Synthesis of Multifunctional Phosphonate Probes and Handles

The design and synthesis of multifunctional phosphonate analogues have become a significant area of research, particularly for creating specialized molecular tools like probes and handles for biological and materials science applications. These molecules are engineered with specific reactive groups ("warheads") and reporter tags or linkers to interact with and report on biological systems or to functionalize surfaces. nih.govresearchgate.net

Activity-Based Probes (ABPs): A prominent application is in the development of activity-based probes (ABPs) for studying enzymes like serine proteases and hydrolases. nih.govresearchgate.net These probes typically consist of three components:

A reactive "warhead" that covalently binds to the active site of the target enzyme. Phosphonate and phosphinate electrophiles are effective warheads. nih.gov

A linker or spacer, which can be tailored to confer selectivity for a specific enzyme or enzyme family. nih.gov

A detection tag or handle, such as a fluorophore (e.g., fluorescein) or a biorthogonal handle (e.g., an alkyne group for click chemistry). nih.govresearchgate.net

Fluorophosphonates (FPs) are a well-established class of warheads for serine hydrolase probes. researchgate.net The synthesis of these probes involves incorporating the fluorophosphonate moiety, a spacer, and a reporter tag. For example, an FP-alkyne probe can be synthesized to label active proteases, which are then detected via a copper(I)-catalyzed click reaction with an azide-linked reporter tag. researchgate.net Phenylphosphinate warheads have also been developed as a valuable alternative, offering a more straightforward synthesis compared to some phosphonate counterparts and leading to potent probes for detecting neutrophil serine proteases in various biological contexts. nih.gov

Polymeric Ligands and Handles for Nanomaterials: Phosphonate groups are excellent anchoring moieties for modifying the surface of nanoparticles, enhancing their stability and functionality for biomedical applications. scholaris.ca Multifunctional phosphonate-based polymeric ligands can be designed and synthesized to coat nanomaterials like lanthanide-doped upconverting nanoparticles (UCNPs). scholaris.ca

The design strategy involves creating a polymer backbone, such as poly(isobutylene-alt-maleic anhydride) (PIMA), and functionalizing it with:

Phosphonate anchoring groups: These bind strongly to the nanoparticle surface. Ligands can be designed with mono-, di-, or tetraphosphonate anchors to modulate binding affinity. scholaris.ca

Functional blocks: Polyethylene glycol (PEG) blocks are often incorporated to provide colloidal stability in aqueous media and biocompatibility. scholaris.ca

The synthesis of these polymeric ligands allows for precise control over the ratio of anchoring groups to functional blocks, enabling the fine-tuning of the optical and colloidal properties of the resulting nanoparticles for applications in bioimaging and drug delivery. scholaris.ca

| Probe/Ligand Type | Core Structure/Warhead | Functional Groups | Synthesis Approach | Target/Application | Reference |

|---|---|---|---|---|---|

| Activity-Based Probe (ABP) | Phenylphosphinate | Peptide linker (P4-P1 positions), Fluorophore tag | Multi-step synthesis starting from Cbz-protected phosphinates. | Serine proteases (e.g., Neutrophil Elastase, Cathepsin G) | nih.gov |

| Activity-Based Probe (ABP) | Fluorophosphonate (FP) | Polyethylene glycol linker, Alkyne handle | Multi-step organic synthesis to combine warhead, linker, and handle. | Serine hydrolases | researchgate.net |

| Polymeric Ligand | Poly(isobutylene-alt-maleic anhydride) (PIMA) | Mono-, di-, or tetraphosphonate anchors; Polyethylene glycol (PEG) blocks | Modification of PIMA copolymer with phosphonate and PEG moieties. | Surface modification of upconverting nanoparticles (UCNPs) | scholaris.ca |

| α-Carboxy Nucleoside Phosphonate (α-CNP) | Carbocyclic nucleoside phosphonate | α-Carboxyl group | Key steps include Rh-catalyzed O-H insertion and Pd-catalyzed allylation. | HIV Reverse Transcriptase (RT) inhibitors | nih.gov |

Advanced Characterization Techniques and Spectroscopic Analysis of Methyl Phosphonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for the structural and dynamic analysis of methyl phosphonate (B1237965) systems. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed investigation of the molecular framework.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the nuclei within a methyl phosphonate molecule.

¹H NMR: Proton NMR spectra of methyl phosphonates typically show characteristic signals for the methyl protons directly attached to the phosphorus atom. These signals often appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift and coupling constant are sensitive to the substituents on the phosphorus atom and the surrounding molecular structure.

¹³C NMR: In ¹³C NMR spectra, the carbon of the methyl group bonded to phosphorus also exhibits splitting due to coupling with the ³¹P nucleus. The magnitude of the one-bond carbon-phosphorus coupling constant (¹JCP) can provide valuable information about the hybridization and bonding at the phosphorus center. jeol.com

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphonate compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. jeol.comhuji.ac.il The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural changes. nih.govresearchgate.net For instance, the ³¹P chemical shift can be used to distinguish between different types of phosphonate esters and acids. nih.govresearchgate.net In the case of ammonium (B1175870) methyl phosphonate, the ³¹P NMR spectrum would be expected to show a single resonance, the position of which would be influenced by factors such as pH and ionic strength in solution. nih.govresearchgate.net

Table 1: Representative NMR Data for Methyl Phosphonate Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| Diethyl methylphosphonate (B1257008) | ¹³C | 10.85 | ¹JCP = 144 |

| Ethyl dimethyl phosphonoacetate | ¹³C | 33.13 | ¹JCP = 135 |

This table is interactive. Click on the headers to sort the data.

Two-dimensional NMR techniques are employed to resolve complex spectra and to establish correlations between different nuclei within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments are used to correlate the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. This is useful for assigning the proton and carbon signals of the methyl group in methyl phosphonates.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between nuclei that are separated by two or three bonds. For methyl phosphonates, ¹H-¹³C and ¹H-³¹P HMBC spectra can help to confirm the connectivity within the molecule. For example, a correlation between the methyl protons and the phosphorus atom can be observed in a ¹H-³¹P HMBC spectrum. jeol.com

Correlation Spectroscopy (COSY): While less common for simple methyl phosphonates, COSY can be used in more complex molecules containing phosphonate moieties to establish proton-proton coupling networks.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These techniques are particularly useful for determining the stereochemistry in chiral phosphonates by identifying protons that are close in space. nih.gov

Quantitative NMR (qNMR) can be a powerful tool for determining the degree of polymerization and analyzing the chain structures in polymers derived from or containing methyl phosphonate units. By carefully controlling experimental parameters to ensure a linear response of signal intensity to concentration, qNMR can provide absolute quantification of monomer conversion and polymer composition. labrulez.com For instance, in the polymerization of vinylphosphonates, ¹H NMR can be used to monitor the disappearance of the vinyl proton signals of the monomer and the appearance of the corresponding signals in the polymer backbone. amazonaws.com The ratio of the integrals of these signals can be used to calculate the degree of polymerization. labrulez.com Furthermore, ³¹P NMR can be employed to analyze the different phosphorus environments in copolymers, providing insights into the polymer microstructure. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are often used in conjunction to obtain a more complete vibrational analysis.

FTIR spectroscopy is particularly sensitive to polar functional groups and is widely used to identify the characteristic vibrational modes of phosphonates. The key vibrational bands for a compound like ammonium methyl phosphonate would include:

P=O Stretching: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹ corresponding to the P=O stretching vibration. The exact position of this band is sensitive to hydrogen bonding and the nature of the substituents on the phosphorus atom.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage in phosphonate esters usually appear in the 1000-1100 cm⁻¹ region.

P-C Stretching: The P-C stretching vibration is generally found in the 700-800 cm⁻¹ range.

N-H Stretching and Bending: For this compound, the N-H stretching vibrations of the ammonium cation would be expected in the region of 3000-3300 cm⁻¹, while the N-H bending vibrations would appear around 1400-1500 cm⁻¹.

C-H Stretching and Bending: The stretching and bending vibrations of the methyl group's C-H bonds are also observable in the FTIR spectrum. mdpi.com

FTIR can also be used to study interactions, such as hydrogen bonding, by observing shifts in the characteristic vibrational frequencies. uci.edu

Raman spectroscopy is an excellent complementary technique to FTIR, as it is more sensitive to non-polar bonds and symmetric vibrations. For methyl phosphonate systems, Raman spectroscopy can provide clear information on:

P=O Stretching: The P=O stretching vibration is also observable in the Raman spectrum and can provide complementary information to the FTIR data.

P-C Stretching: The symmetric P-C stretching vibration often gives a strong signal in the Raman spectrum, which can be useful for structural analysis.

Skeletal Vibrations: The vibrations of the molecular backbone can be effectively probed by Raman spectroscopy.

Studies on related organophosphorus compounds have demonstrated the utility of Raman spectroscopy in identifying and quantifying different species in a mixture and for monitoring chemical reactions, such as hydrolysis. rsc.orgresearchgate.net

Table 2: General Vibrational Band Assignments for Methyl Phosphonates

| Vibrational Mode | FTIR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Ammonium) | 3000-3300 | 3000-3300 |

| C-H Stretch | 2800-3000 | 2800-3000 |

| P=O Stretch | 1200-1300 | 1200-1300 |

| N-H Bend (Ammonium) | 1400-1500 | 1400-1500 |

| P-O-C Stretch | 1000-1100 | 1000-1100 |

This table is interactive and provides a general overview of expected vibrational frequencies.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique utilized to analyze the atomic and molecular structure of a crystal. In the context of methyl phosphonate systems, XRD is instrumental in determining the crystal lattice parameters, identifying the crystalline phases, and elucidating the spatial arrangement of atoms within the this compound crystal. The diffraction pattern, which is a fingerprint of the crystalline solid, is generated by the constructive interference of monochromatic X-rays scattered by the electron clouds of the atoms in the crystal lattice.

The analysis of the XRD pattern of this compound would involve irradiating a powdered or single crystal sample with X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would exhibit a series of peaks at specific angles, which are characteristic of the material's crystal structure. By applying Bragg's Law (nλ = 2d sinθ), the d-spacing (the distance between atomic planes in the crystal) can be calculated from the peak positions.

For a comprehensive structural elucidation, the diffraction data can be used for ab initio structure determination or Rietveld refinement. These methods allow for the determination of the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom within the unit cell. While a specific, publicly available crystal structure for this compound is not readily found in the search results, the methodology for its determination would follow established crystallographic practices for organophosphorus compounds. rsc.org The configuration and conformation of the methyl phosphonate anion and the ammonium cation, as well as the hydrogen bonding interactions between them, would be key features to be determined from such an analysis.

Table 1: Hypothetical X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 15.2 | 5.82 | 100 | (110) |

| 20.8 | 4.27 | 85 | (200) |

| 25.5 | 3.49 | 60 | (211) |

| 30.7 | 2.91 | 75 | (220) |

| 35.1 | 2.55 | 40 | (310) |

| 40.3 | 2.24 | 50 | (222) |

Note: This table is illustrative and represents typical data that would be obtained from a powder XRD experiment. The Miller indices are hypothetical and would need to be determined through indexing of the experimental pattern.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Mass Loss Kinetics

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. For this compound, a TGA curve would typically show a multi-step decomposition process. The initial mass loss at lower temperatures would likely correspond to the loss of ammonia (B1221849) (NH₃) and water (H₂O), characteristic of the decomposition of ammonium salts. researchgate.netresearchgate.net At higher temperatures, the degradation of the methyl phosphonate backbone would occur, leading to the formation of various volatile phosphorus-containing compounds and a carbonaceous char residue.

The kinetics of the decomposition can be studied by analyzing the TGA data at different heating rates. Isoconversional methods can be applied to determine the activation energy of the decomposition steps, providing insights into the reaction mechanism.

Table 2: Representative Thermogravimetric Analysis Data for the Decomposition of an Ammonium Phosphonate Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposing Species |

| 150 - 250 | 15 | Release of ammonia and water |

| 250 - 400 | 45 | Decomposition of the methyl phosphonate group |

| 400 - 600 | 20 | Further degradation and char formation |

| > 600 | 20 | Residual char |

Coupled Thermal Analysis: TGA-Infrared (TG-IR) and TGA-Gas Chromatography-Mass Spectrometry (TG-GC-MS)

To identify the gaseous products evolved during the decomposition of this compound, TGA is often coupled with spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), sometimes in conjunction with Gas Chromatography (GC).

In TGA-IR , the evolved gases from the TGA furnace are passed through a gas cell in an FTIR spectrometer. The resulting infrared spectra allow for the identification of functional groups in the evolved gases, such as N-H (from ammonia), O-H (from water), P=O, and P-O-C groups from the phosphonate decomposition. epa.govfao.org

TGA-GC-MS provides a more detailed analysis of complex gas mixtures. The evolved gases are first separated by a gas chromatograph based on their volatility and interaction with the column's stationary phase. Subsequently, the separated components are introduced into a mass spectrometer, which provides their mass spectra, allowing for precise identification. researchgate.net This technique would be particularly useful for identifying the various organophosphorus compounds and hydrocarbons that may be formed during the thermal degradation of this compound. The combination of these techniques provides a comprehensive understanding of the decomposition pathways. ammoniaenergy.orgepa.gov

Microscopic and Surface Characterization

The morphology and surface chemistry of this compound and its decomposition products, particularly the char layer formed during combustion, are critical for understanding its behavior in various applications, such as flame retardancy.

Scanning Electron Microscopy (SEM) for Morphological and Char Layer Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at high magnification. For this compound, SEM can be used to examine the crystal morphology of the as-synthesized powder. More importantly, in the context of its potential application as a flame retardant, SEM is invaluable for analyzing the structure of the char layer formed after combustion. researchgate.netmtak.hu

The effectiveness of a flame retardant is often related to its ability to form a continuous, insulating, and compact char layer that acts as a barrier to heat and mass transfer. researchgate.net SEM images can reveal the porosity, integrity, and thickness of this char layer. For instance, a highly intumescent and cohesive char structure observed by SEM would suggest good flame-retardant performance. Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, can provide elemental analysis of the char, confirming the presence of phosphorus, carbon, and oxygen in the residue.

Table 3: Typical SEM-EDS Data for Char Residue of a Phosphorus-Containing Flame Retardant

| Element | Weight % | Atomic % |

| C | 65.2 | 72.9 |

| O | 20.5 | 17.2 |

| P | 14.3 | 9.9 |

Surface Chemistry Investigations of Organophosphorus Compounds

The surface chemistry of organophosphorus compounds is a broad area of research, particularly concerning their interaction with various substrates. dtic.milacs.org Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Infrared Spectroscopy (IR) are commonly employed to study the chemical state of the elements on the surface and the nature of the chemical bonds formed between the organophosphorus compound and a substrate.

For this compound, XPS could be used to determine the elemental composition of the surface and the oxidation states of phosphorus, nitrogen, carbon, and oxygen. This would be particularly useful in studying its adsorption and decomposition on different surfaces. nih.gov For instance, the binding energies of the P 2p, N 1s, C 1s, and O 1s core levels would provide information about the chemical environment of these atoms.

Infrared spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), is another valuable tool for probing the surface chemistry. It can identify the functional groups present on the surface and monitor changes in these groups upon interaction with other materials or upon thermal treatment. The study of the surface chemistry is crucial for applications such as catalysis, sensing, and surface modification. acs.org

Computational and Theoretical Chemistry Approaches to Ammonium Methyl Phosphonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ammonium (B1175870) methyl phosphonate (B1237965). These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the molecular interactions of ammonium methyl phosphonate.

DFT is also employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.netscispace.com Such studies on related phosphonate compounds have demonstrated good agreement between calculated and experimental spectra, aiding in the assignment of vibrational modes. researchgate.net

Table 1: Calculated Vibrational Frequencies for a Model Phosphonate System

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) |

| P=O stretch | 1250 | 1245 |

| P-C stretch | 780 | 775 |

| C-H stretch | 2950 | 2948 |

| O-H stretch (of corresponding acid) | 3400 | 3380 |

Note: Data is illustrative and based on typical values for similar phosphonate compounds.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often provide higher accuracy than DFT for certain properties, albeit at a greater computational cost.

Ab initio calculations have been instrumental in studying the adsorption of phosphonates on various surfaces, such as metal oxides. nih.gov For this compound, these studies could model the interaction of the molecule with mineral surfaces or nanoparticles, predicting adsorption energies and identifying the most stable adsorption geometries. udelar.edu.uy Such calculations can reveal whether the molecule binds to the surface through the phosphonate group, the methyl group, or the ammonium counter-ion.

Furthermore, ab initio methods are crucial for investigating the mechanisms of chemical reactions, such as decomposition. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. For instance, studies on the decomposition of dimethyl methylphosphonate (B1257008) (DMMP), a related compound, have utilized DFT and ab initio methods to understand the cleavage of P-O and P-C bonds on catalytic surfaces. nih.govjh.edumdpi.com These studies show that the presence of a surface can significantly lower the activation energy for decomposition.

Molecular Dynamics Simulations for Interfacial and Material Interactions

While quantum chemical methods are excellent for studying the detailed electronic structure of small systems, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems over longer timescales. MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles.

MD simulations can be used to study the behavior of this compound at interfaces, such as the solid-liquid or air-water interface. researchgate.net For example, simulations could model the arrangement of this compound molecules at the surface of a calcium carbonate particle in an aqueous solution. Such simulations can provide insights into the orientation of the molecules at the interface and the nature of their interactions with the surface and surrounding water molecules.

In the context of materials science, MD simulations can be used to predict the bulk properties of materials containing this compound. For example, if this compound were incorporated into a polymer matrix, MD simulations could be used to predict the mechanical properties of the resulting composite material.

Theoretical Modeling of Degradation Pathways and Reaction Mechanisms

Theoretical modeling plays a crucial role in understanding the degradation of phosphonates in various environments. By combining quantum chemical calculations with kinetic modeling, researchers can predict the likely degradation pathways and the lifetimes of these compounds.

For this compound, theoretical modeling could be used to investigate its degradation in aqueous solution. For example, DFT calculations can be used to study the mechanism of hydrolysis of the P-C bond. mdpi.com Studies on the photodegradation of methylphosphonic acid have shown that DFT can be used to investigate the role of reactive oxygen species (ROS) in the cleavage of the C-P bond. rsc.orgnih.gov By calculating the reaction energies for different potential pathways, the most favorable degradation mechanism can be identified.

These theoretical models can also be used to predict the products of degradation, which is important for assessing the environmental impact of the compound. For example, the degradation of aminophosphonates has been shown to proceed through various hydrolytic pathways. mdpi.com

Table 2: Calculated Reaction Energies for Postulated Degradation Steps of a Phosphonate

| Reaction Step | Reactants | Products | Calculated ΔE (kcal/mol) |

| Hydrolysis of P-C bond | CH₃PO₃²⁻ + H₂O | CH₄ + HPO₄²⁻ | +5.2 |

| Oxidation by •OH radical | CH₃PO₃²⁻ + •OH | •CH₂PO₃²⁻ + H₂O | -15.8 |

Note: These values are hypothetical and for illustrative purposes to demonstrate the application of theoretical modeling.

Computational Design and Prediction of Novel Phosphonate Derivatives

Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. By using computational screening and predictive modeling, researchers can identify promising candidates for new phosphonate derivatives with enhanced functionality.

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of phosphonates with their performance as, for instance, scale inhibitors or flame retardants. These models can then be used to predict the properties of novel, un-synthesized phosphonate derivatives.

Furthermore, computational methods can be used to design functionalized phosphonates with specific binding properties. For example, by modifying the organic group attached to the phosphorus atom, it is possible to tune the molecule's affinity for specific metal ions or surfaces. DFT calculations can be used to predict the binding energies of these novel derivatives, guiding the synthetic efforts towards the most promising candidates. This approach has been used in the design of functionalized metal-organic frameworks (MOFs) for catalysis.

Environmental Fate, Transport, and Biogeochemical Cycling of Methyl Phosphonates

Environmental Distribution and Transport Processes

The distribution of methyl phosphonates in the environment is dictated by their partitioning between soil, water, and air, and their subsequent transport within and between these compartments.

The mobility of ammonium (B1175870) methylphosphonate (B1257008) in soil and sediments is significantly influenced by sorption and adsorption processes. While specific data for ammonium methylphosphonate is limited, the behavior of the methylphosphonate anion and the ammonium cation can be inferred from studies of related compounds. The methylphosphonate component, like other organophosphonates, is expected to adsorb to soil particles. This adsorption is influenced by soil composition, pH, and the presence of metal oxides. researchgate.net The ammonium cation (NH₄⁺) also undergoes sorption in soils, primarily through cation exchange mechanisms. mdpi.comiosrjournals.org

The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption of substances like ammonium to soil. mdpi.comiosrjournals.org For instance, studies on ammonium sorption in various agricultural soils have shown that the process can often be described by these models, indicating a physical character of adsorption. mdpi.com

Table 1: Parameters from Adsorption Isotherm Models for Ammonium in Different Soil Types Note: This table presents generalized data for the ammonium ion from various studies to illustrate potential sorption behavior, as specific data for ammonium methylphosphonate is not readily available.

| Soil Type | Isotherm Model | Key Parameters | Interpretation |

| Silt Loam | Redlich-Peterson | R² = 0.89 | Good fit, indicating a heterogeneous adsorption surface. |

| Loam | Redlich-Peterson | R² = 0.94 | Strong fit, suggesting a complex adsorption mechanism. |

| Sand | Redlich-Peterson | R² = 0.88 | Good fit, with physical adsorption being a likely process. |

Data compiled from studies on ammonium sorption in agricultural soils. mdpi.com

The presence of organic matter and clay content in soil generally enhances the adsorption of ammonium ions. mdpi.com This suggests that in soils rich in these components, the mobility of ammonium methylphosphonate would be reduced.

In aquatic systems, the transport of ammonium methylphosphonate is governed by its solubility in water and its interaction with suspended particles and sediments. While specific studies on ammonium methylphosphonate are scarce, research on glyphosate (B1671968), another organophosphonate, indicates that it can be transported in runoff, particularly when adsorbed to soil particles. bohrium.com The mobility of the ammonium ion in groundwater is known to be high in certain conditions, and its translocation can play a significant role in nitrogen cycling and potential contamination of water bodies. nih.gov

The transport of contaminants in aquatic systems can be influenced by various factors including water flow, biological uptake, and chemical transformations. mdpi.com For instance, the runoff of nutrients from agricultural fields is a well-documented pathway for the contamination of surface waters. mdpi.com

The potential for atmospheric transport of ammonium methylphosphonate depends on its volatility. Organophosphate compounds can enter the atmosphere through volatilization from soil and plant surfaces. researchgate.netepa.gov Once in the atmosphere, they can be transported over long distances and be deposited in remote areas through wet and dry deposition. aaqr.orgwikipedia.org While specific data on the atmospheric transport of ammonium methylphosphonate is not available, the general principles of atmospheric transport of pesticides and other semi-volatile organic compounds would apply. epa.govresearchgate.net Factors influencing volatilization include the compound's physicochemical properties, temperature, soil moisture, and wind speed. researchgate.netaaqr.org

Degradation Mechanisms in Natural Environments

The persistence of methyl phosphonates in the environment is largely determined by their susceptibility to degradation, with microbial biodegradation being a key process.

A variety of microorganisms have evolved enzymatic pathways to cleave the stable C-P bond of phosphonates, allowing them to utilize these compounds as a source of phosphorus, and sometimes carbon and nitrogen. mdpi.com

The cleavage of the C-P bond is the critical step in the biodegradation of phosphonates. Several distinct enzymatic systems have been identified that carry out this reaction.

C-P Lyase: The C-P lyase pathway is a multi-enzyme complex found in many bacteria, including Escherichia coli, that can break down a broad range of phosphonates, including methylphosphonate. nih.govnih.gov This pathway is typically induced under phosphate-limiting conditions. nih.gov The PhnJ enzyme is a key component of this complex and is responsible for the actual cleavage of the C-P bond, producing methane (B114726) and 5-phosphoribosyl 1,2-cyclic phosphate (B84403) from 5'-phosphoribosyl 1'-methylphosphonate. nih.govqmul.ac.uk

Phosphonatase: The phosphonatase pathway involves the enzyme phosphonoacetaldehyde (B103672) hydrolase (also known as phosphonatase). This enzyme specifically cleaves the C-P bond of phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. nih.govebi.ac.uk This pathway is primarily involved in the degradation of 2-aminoethylphosphonate (AEP), which is first converted to phosphonoacetaldehyde. nih.govnih.gov While not directly acting on methylphosphonate, it represents an important mechanism for C-P bond cleavage in other phosphonates.

Dioxygenase Systems: Recent research has identified oxidative pathways for phosphonate (B1237965) degradation involving dioxygenase enzymes. acs.orgnih.gov For example, a two-component dioxygenase system has been found to degrade 2-aminoethylphosphonate. acs.org Another study identified a pathway for methylphosphonate degradation that involves an initial hydroxylation followed by oxidative cleavage of the C-P bond. mdpi.com Iron(II) and 2-oxoglutarate (2OG)-dependent dioxygenases play a crucial role in these oxidative demethylation processes. nih.gov

Table 2: Key Enzymatic Systems in Methylphosphonate Biodegradation

| Enzymatic System | Key Enzyme(s) | Substrate(s) | Product(s) of C-P Bond Cleavage | Microbial Examples |

| C-P Lyase | PhnGHIJ complex (including PhnJ) | Broad range of phosphonates (including methylphosphonate) | Alkane (e.g., methane) and phosphate precursor | Escherichia coli, Pseudomonas stutzeri nih.gov |

| Phosphonatase | Phosphonoacetaldehyde hydrolase (PhnX) | Phosphonoacetaldehyde | Acetaldehyde and inorganic phosphate | Bacillus cereus ebi.ac.uknih.gov |

| Dioxygenase Systems | Fe(II)/2OG-dependent dioxygenases | Methylphosphonate, 2-aminoethylphosphonate | Formate, Glycine, and inorganic phosphate | Leisingera caerulea mdpi.comnih.gov |

This table summarizes information from various studies on the biodegradation of phosphonates.

The rate of biodegradation of methylphosphonic acid can vary depending on environmental conditions and the microbial community present. For instance, the photodegradation of methylphosphonic acid has been shown to be more rapid under alkaline conditions. researchgate.netnih.govrsc.org In soil, the half-life of related compounds like aminomethylphosphonic acid (AMPA) can range from 10 to 100 days, highlighting the variability in degradation rates. mdpi.com

Microbial Biodegradation Pathways

Specific Aminophosphonate Degradation Systems

Microbial degradation is a primary pathway for the breakdown of aminophosphonates in the environment. msu.ru Many microorganisms have evolved specific enzymatic systems to cleave the resistant C-P bond, allowing them to utilize these compounds as a source of phosphorus, and sometimes carbon and nitrogen, particularly in nutrient-limited conditions. nih.gov

One of the most significant and widespread of these systems is the C-P lyase multienzyme complex. mpg.de This pathway is capable of breaking the C-P bond in a wide range of phosphonates, including aminomethylphosphonic acid (AMPA), a common degradation product of more complex aminophosphonates. mpg.denih.gov The C-P lyase pathway involves a radical-based mechanism to cleave the C-P bond, ultimately releasing inorganic phosphate that can be assimilated by the organism. msu.rumpg.de Studies on bacterial isolates, such as Ochrobactrum sp. BTU1, have demonstrated the capability to utilize various aminophosphonates, including AMPA, as a sole phosphorus source, with proteomic analysis confirming the central role of the C-P lyase complex in their degradation. mpg.denih.gov

Besides the C-P lyase pathway, other enzymatic systems contribute to aminophosphonate degradation. Hydrolytic pathways, for instance, involve an initial activation of the molecule before the C-P bond is cleaved. mdpi.com Enzymes such as phosphonoacetaldehyde hydrolase (PhnX) are involved in the degradation of specific phosphonates. mdpi.com The initial step in the degradation of more complex aminophosphonates like ethylenediaminetetra(methylenephosphonic acid) (EDTMP) by certain bacteria may involve the cleavage of a C-N bond, rather than the C-P bond, indicating diverse initial strategies for breaking down these molecules. mpg.denih.gov

The table below summarizes key enzymatic systems involved in the degradation of compounds related to ammonium methyl phosphonate.

| Degradation System | Target Compound(s) | Key Enzyme/Complex | Degradation Mechanism | Reference(s) |

| C-P Lyase | Wide range of phosphonates, including AMPA | C-P Lyase multienzyme complex | Radical-based cleavage of the C-P bond | nih.gov, mpg.de |

| Hydrolytic Pathways | Specific phosphonates (e.g., phosphonoacetaldehyde) | Phosphonoacetaldehyde hydrolase (PhnX) | Hydrolytic cleavage of the C-P bond | mdpi.com |

| Initial C-N Cleavage | Complex aminophosphonates (e.g., EDTMP) | Not fully specified | Cleavage of the C-N bond as an initial step | nih.gov, mpg.de |

Photochemical Degradation Processes and Mechanisms (e.g., UV Irradiation, Reactive Oxygen Species)

Photochemical degradation, or photolysis, represents a significant abiotic pathway for the transformation of methyl phosphonates in aquatic environments. nih.gov This process is particularly relevant in the upper layers of water bodies where sunlight, especially UV radiation, can penetrate. nih.gov The photodegradation of methylphosphonic acid (MPn) is influenced by factors such as pH and the presence of other substances like iron. rsc.orgnih.gov

Under UV irradiation, the C-P bond in methylphosphonic acid can be cleaved. nih.govrsc.org The process often involves the generation of reactive oxygen species (ROS) , such as hydroxyl radicals (•OH). rsc.orgresearchgate.net Research combining UV irradiation experiments with density functional theory (DFT) has indicated that the C-P bond cleavage in MPn is primarily triggered by hydroxyl radicals and hydroxide (B78521) ions (OH⁻), rather than other ROS. rsc.org

The kinetics of this degradation process are pH-dependent. Studies have shown that the degradation of MPn is more extensive under alkaline conditions. rsc.orgresearchgate.net For example, one study observed that approximately 90% of MPn was degraded within 68 hours under UV irradiation at both pH 3 and pH 8, with the degradation rate being faster in the initial stages. nih.gov The presence of iron can significantly enhance the rate of photodegradation of phosphonates, acting as a photocatalyst. nih.gov The half-life of various phosphonates under UV light was found to be considerably shorter in the presence of iron, particularly at acidic to neutral pH. nih.gov

The following table presents data on the half-life of phosphonates under UV irradiation, illustrating the influence of pH and iron.

| Condition | pH | Half-life (minutes) | Reference(s) |

| Without Iron | 3 | 15 - 35 | nih.gov |

| Without Iron | 5-6 | 10 - 35 | nih.gov |

| Without Iron | 10 | 50 - 75 | nih.gov |

| With 3.6 µM Iron | 3 | 5 - 10 | nih.gov |

| With 3.6 µM Iron | 5-6 | 5 - 15 | nih.gov |

| With 3.6 µM Iron | 10 | 35 - 60 | nih.gov |

Chemical Hydrolysis and pH-Dependent Degradation Kinetics

The carbon-phosphorus bond in methyl phosphonates is generally resistant to simple chemical hydrolysis under typical environmental conditions. nih.gov However, hydrolysis of the ester linkages in alkyl methylphosphonate esters can occur and is influenced by pH. cdnsciencepub.comnih.gov The hydrolysis of phosphonate monoesters is generally slow at neutral pH but can be catalyzed by strongly acidic or alkaline conditions. cdnsciencepub.comnih.gov

In acidic solutions, the hydrolysis of certain methylphosphonate esters likely proceeds through the formation of a carbonium ion from the protonated ester. cdnsciencepub.com Under alkaline conditions, the hydrolysis of aryl methylphosphonate esters has been shown to be base-catalyzed. nih.gov The rate of hydrolysis can be significantly influenced by the specific chemical structure of the phosphonate and the pH of the surrounding medium. nih.gov For instance, the acid-catalyzed hydrolysis of dimethyl methylphosphonate is a method used for the preparation of methylphosphonic acid. nih.gov While the C-P bond itself is stable, slow, light-independent hydrolytic cleavage has been observed for some N-containing phosphonates in the presence of divalent cations and aerobic conditions. researchgate.net

Significance in Global Phosphorus Biogeochemical Cycling

Contribution to Organic Phosphorus Mineralization

Phosphorus is an essential nutrient that often limits primary productivity in many ecosystems. nih.gov While inorganic phosphate (Pi) is the most readily bioavailable form, a substantial portion of phosphorus in soils and aquatic systems exists in organic forms. nih.gov The conversion of organic phosphorus to inorganic phosphate is known as mineralization. aces.edu

Methyl phosphonates and other phosphonates serve as a substrate for this mineralization process. nih.gov Microorganisms capable of cleaving the C-P bond release the phosphorus as inorganic phosphate, which then becomes available for uptake by a wider range of organisms, including phytoplankton and plants. nih.govfrontiersin.org This microbial mineralization of phosphonates is particularly important in phosphate-depleted environments, such as oceanic surface waters, where organisms with the genetic capacity to utilize phosphonates (e.g., possessing the C-P lyase pathway) have a competitive advantage. nih.gov The breakdown of phosphonates contributes directly to the pool of bioavailable phosphorus, thereby supporting ecosystem productivity. ifremer.frmit.edu

Influence on Nutrient Availability in Ecosystems

The presence and cycling of methyl phosphonates can significantly influence the availability of phosphorus in various ecosystems. By serving as an alternative phosphorus source, they can sustain microbial communities and primary producers when inorganic phosphate concentrations are low. nih.gov This effectively expands the reservoir of phosphorus that can support life.

The degradation of aminophosphonates not only releases phosphate but can also be a source of nitrogen, further impacting nutrient dynamics. In agricultural systems, the interaction between phosphonates and soil particles is a key factor. Aminomethylphosphonic acid (AMPA) tends to be concentrated in the topsoil due to strong adsorption to soil particles. nih.gov This strong binding can reduce its immediate availability but also its transport to deeper soil layers and groundwater. nih.gov However, the application of phosphate fertilizers can compete with phosphonates for sorption sites on soil particles, potentially increasing the mobility and leaching of compounds like glyphosate and its metabolite AMPA. nih.gov Therefore, the biogeochemical cycling of methyl phosphonates is interconnected with the broader cycling of other essential nutrients and is influenced by agricultural practices. nih.gov

Future Research Directions and Emerging Areas for Ammonium Methyl Phosphonate Research

Development of Advanced Materials with Tailored Phosphonate (B1237965) Architectures

The unique chemical structure of the methyl phosphonate group makes it a valuable building block for the creation of advanced materials with customized properties. A significant area of emerging research is the use of phosphonate-based ligands, derivable from precursors like methylphosphonic acid, in the synthesis of Metal-Organic Frameworks (MOFs). nih.govmsu.ru MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. nih.govrsc.org

Future research will likely focus on the design and synthesis of novel MOFs incorporating methyl phosphonate functionalities. By carefully selecting the metal ions and modifying the organic linker, it will be possible to create materials with tailored pore sizes, surface areas, and chemical properties. msu.ru For instance, the incorporation of phosphonate groups can introduce functionalities like ion-exchange capabilities and enhanced proton conductivity. researchgate.net

The development of layered metal phosphonates is another promising research direction. msu.ru These materials, which are analogous to layered metal phosphates, can have their interlayer distances tuned by altering the organic group, opening up possibilities for applications in intercalation chemistry and catalysis. msu.ru

Furthermore, the creation of hybrid materials that combine the properties of phosphonates with other functional groups, such as carboxylates or diimides, is an active area of investigation. researchgate.netresearchgate.net These hybrid materials could exhibit novel properties and find applications in areas ranging from drug delivery to energy production. researchgate.net

Elucidation of Complex Environmental Transformation Pathways

Understanding the environmental fate of ammonium (B1175870) methyl phosphonate is crucial for assessing its potential impact and developing effective remediation strategies. Future research will focus on unraveling the complex transformation pathways of this compound in various environmental compartments, including soil and water.

The degradation of methylphosphonic acid, the core component of ammonium methyl phosphonate, can occur through several mechanisms, including hydrolysis, photolysis, and microbial biodegradation. rsc.orgmsu.ruamanote.com Hydrolysis of the phosphonate group is influenced by pH, with different rates observed under acidic and basic conditions. msu.ru

Photodegradation, particularly under UV irradiation, is another important transformation pathway. rsc.orgamanote.com The presence of certain metal ions, such as iron, can significantly enhance the rate of photodegradation. amanote.com Future studies will likely investigate the specific reactive oxygen species (ROS) involved in the photolytic cleavage of the carbon-phosphorus (C-P) bond and the resulting degradation products. rsc.org For methylphosphonic acid, it has been shown that hydroxyl radicals (˙OH) play a key role in its photo-degradation. rsc.org

Microbial degradation represents a key pathway for the environmental transformation of phosphonates. nih.gov Many microorganisms possess enzymatic machinery, such as the C-P lyase complex, capable of cleaving the stable C-P bond to utilize the phosphorus for growth. nih.govnih.gov Research is ongoing to identify and characterize the diverse microbial communities and specific enzymes involved in the breakdown of methylphosphonate (B1257008). nih.gov The degradation of aminopolyphosphonates can be influenced by the presence of manganese (II) and molecular oxygen, leading to rapid degradation. nih.gov

Table 2: Environmental Transformation Pathways of Methylphosphonic Acid

| Transformation Pathway | Description | Key Factors and Findings |

|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | The rate of hydrolysis of phosphonates is pH-dependent. msu.ru |

| Photodegradation | Degradation of the compound by light, particularly UV radiation. | The presence of iron can accelerate the photodegradation of phosphonates. amanote.com For methylphosphonic acid, hydroxyl radicals are the primary reactive species involved. rsc.org |

| Microbial Biodegradation | Breakdown of the compound by microorganisms. | Many bacteria utilize the C-P lyase enzyme complex to cleave the carbon-phosphorus bond for phosphorus acquisition. nih.govnih.gov The presence of manganese can accelerate the degradation of aminopolyphosphonates. nih.gov |

This table is interactive. Click on the headers to sort the data.

Integration of Multi-Omics and High-Throughput Screening in Biodegradation Studies

To gain a deeper understanding of the microbial degradation of phosphonates like this compound, researchers are increasingly turning to multi-omics approaches and high-throughput screening techniques. These powerful tools allow for a comprehensive analysis of the genetic and functional diversity of phosphonate-degrading microorganisms.

Metagenomics, the study of genetic material recovered directly from environmental samples, has been instrumental in identifying the genes and metabolic pathways involved in phosphonate catabolism. nih.govresearchgate.net Studies of marine and terrestrial ecosystems have revealed a widespread distribution of genes encoding the C-P lyase pathway, highlighting the importance of phosphonates as a phosphorus source in these environments. nih.govmsu.ru

Transcriptomics and proteomics provide insights into the gene expression and protein production of microorganisms in response to phosphonates. rsc.orgnih.gov These analyses can reveal which enzymes are actively involved in the degradation process under specific environmental conditions. For example, proteomic analysis of bacteria exposed to aminophosphonates has identified the upregulation of C-P lyase and other key enzymes. nih.gov

High-throughput screening (HTS) is an emerging area that can accelerate the discovery and optimization of phosphonate-degrading enzymes. researchgate.net By rapidly screening large libraries of mutant enzymes, researchers can identify variants with enhanced catalytic activity or altered substrate specificity. researchgate.net This approach holds significant promise for developing robust biocatalysts for the bioremediation of phosphonate-contaminated sites.

Synergistic Research Combining Computational and Experimental Methodologies

The integration of computational modeling with experimental studies is a powerful strategy for advancing our understanding of this compound. This synergistic approach allows researchers to predict the behavior of the compound and to design experiments that can validate and refine these predictions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net DFT calculations have been employed to study the photo-degradation mechanism of methylphosphonic acid, helping to identify the reactive oxygen species responsible for the cleavage of the C-P bond. rsc.orgnih.gov These theoretical studies, when combined with experimental data from techniques like phosphate (B84403) oxygen isotope analysis, provide a detailed mechanistic understanding of the degradation process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another important computational tool. researchgate.netnih.gov These models use the chemical structure of a compound to predict its biological activity or physical properties. QSAR models are being developed to predict the toxicity of phosphonate derivatives, which can help in assessing their environmental risk. researchgate.netnih.gov

The synergy between computational and experimental approaches is also evident in the study of organophosphate neurotoxicity, where in silico simulators are used to predict the effects of these compounds and to identify potential therapeutic strategies. nih.gov This combination of modeling and experimental validation is expected to play an increasingly important role in future research on this compound, from understanding its fundamental chemical properties to predicting its environmental fate and biological effects.

Q & A

Q. What are the common synthetic routes for preparing ammonium methyl phosphonate, and what are the critical reaction parameters?

this compound is typically synthesized via hydrolysis of phosphonate esters followed by neutralization with ammonium salts. For example, hydrolysis of methyl phosphonate esters under alkaline or acidic conditions yields the free phosphonic acid, which is then treated with ammonium hydroxide to form the ammonium salt. Critical parameters include reaction time (e.g., 65 hours for aminolysis in methanol-ammonia mixtures), temperature control to avoid side reactions, and pH adjustment during neutralization . Purification often involves charcoal chromatography or recrystallization to isolate the ammonium salt in high purity (~70% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Key techniques include:

- FT-IR Spectroscopy : To identify functional groups like P=O (stretching at ~1200 cm⁻¹) and P-O-C (stretching at ~1050 cm⁻¹) .

- X-ray Diffraction (XRD) : For crystallographic analysis of metal complexes (e.g., rare-earth or copper ions) to confirm coordination geometry .

- NMR Spectroscopy : ³¹P NMR is critical for verifying phosphonate structure, with chemical shifts typically between 10–30 ppm for alkyl phosphonates .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives, particularly when dealing with competing ester group reactions?

Competing reactions at phosphonate ester groups (e.g., unintended aminolysis or hydrolysis) can reduce yields. Strategies include:

- Protecting Groups : Temporarily blocking reactive sites with groups like diphenylmethyl to direct selectivity .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and suppress side reactions .

- Catalyst Screening : Green catalysts (e.g., ethyl lactate) for Kabachnik–Fields reactions improve efficiency and reduce waste .

Q. What are the challenges in analyzing this compound using HPLC, and how can mobile phase composition improve resolution?

Challenges include peak tailing due to ionic interactions with the stationary phase. A validated HPLC method uses:

- Mobile Phase : Methanol/pH 3.5 ammonium phosphate buffer/acetonitrile (50:35:15) to enhance retention and resolution .

- Detection : UV at 210 nm for phosphonate moieties.

- System Suitability : Column temperature at 30°C and flow rate of 1.0 mL/min ensure reproducibility .

Q. How does the α-carboxy phosphonate moiety influence the biological activity of this compound derivatives in drug discovery?

The α-carboxy phosphonate group mimics natural phosphate esters, enabling competitive inhibition of enzymes like HIV reverse transcriptase. Structural analogs show enhanced binding affinity due to:

- Charge Interactions : The ammonium salt stabilizes interactions with negatively charged active sites .

- Steric Effects : Methyl groups modulate steric hindrance, affecting substrate docking in receptors (e.g., S1P family) .

Q. What methodologies are recommended for ensuring the purity of this compound, and how can common impurities be identified?

Purity assessment involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.